molecular formula C15H15BrN2O2 B1447079 tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate CAS No. 1628318-10-4

tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate

Cat. No. B1447079
Key on ui cas rn: 1628318-10-4
M. Wt: 335.2 g/mol
InChI Key: YUUTYVWDOQDRDA-UHFFFAOYSA-N
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Patent
US09216993B2

Procedure details

To a stirred solution of 334 mg of tert-butyl 2-cyano-5-methyl-1H-indole-1-carboxylate (1.3 mmol) in carbon tetrachloride (5 mL) was added 232 mg of N-bromosuccinimide (1.3 mmol) and 11 mg of AIBN (0.065 mmol). The mixture was refluxed for 1 h, then cooled and concentrated, and the residues were purified by chromatography on silica gel using hexane-ethyl acetate 20:1 to give 340 mg of tert-butyl 2-cyano-5-bromomethyl-1H-indole-1-carboxylate. 1H NMR (600 MHz, CDCl3): δ 8.22 (d, 1H, J=8.8 Hz), 7.64 (s, 1H), 7.53 (d, 1H, J=8.8 Hz), 7.31 (s, 1H), 4.60 (s, 2H), 1.73, (s, 9H). 13C NMR (150 MHz, CDCl3): δC 147.64, 136.27, 133.92, 129.34, 127.45, 122.33, 121.15, 116.46, 113.02, 109.75, 87.14, 33.23, 28.01.
Name
tert-butyl 2-cyano-5-methyl-1H-indole-1-carboxylate
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH3:12])=[CH:7][CH:6]=2)#[N:2].[Br:20]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[C:1]([C:3]1[N:4]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH2:12][Br:20])=[CH:7][CH:6]=2)#[N:2]

Inputs

Step One
Name
tert-butyl 2-cyano-5-methyl-1H-indole-1-carboxylate
Quantity
334 mg
Type
reactant
Smiles
C(#N)C=1N(C2=CC=C(C=C2C1)C)C(=O)OC(C)(C)C
Name
Quantity
232 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
11 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residues were purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1N(C2=CC=C(C=C2C1)CBr)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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